(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Overview
Description
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms, along with two phenyl groups attached to the ring. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-benzylideneaniline with glyoxal in the presence of a base to form the oxazolidinone ring. The reaction is carried out under mild conditions, often at room temperature, to ensure high stereoselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of chiral catalysts to enhance the enantioselectivity of the reaction. The process may also include steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its role in enhancing the efficacy of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
- (4R,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
- (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
Uniqueness
The (4S,5R) configuration of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone imparts unique stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it particularly valuable in asymmetric synthesis and other applications where chiral specificity is crucial .
Properties
IUPAC Name |
(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENIVFVXMCOQI-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431963 | |
Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23204-70-8 | |
Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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